molecular formula C18H14ClNO2 B1276954 6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid CAS No. 587852-34-4

6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid

Cat. No.: B1276954
CAS No.: 587852-34-4
M. Wt: 311.8 g/mol
InChI Key: VZYWORQSTPNLBY-UHFFFAOYSA-N
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Description

6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C18H14ClNO2 and its molecular weight is 311.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Rearrangement

Research has demonstrated the potential of using 6-chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid derivatives in the synthesis of various complex molecular structures. For instance, Klásek et al. (2003) explored the synthesis of 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones and their molecular rearrangement, showcasing the versatility of quinoline derivatives in organic synthesis (Klásek, Kořistek, Sedmera, & Halada, 2003).

Novel Synthesis Approaches

Innovative synthesis methods have been developed using quinoline derivatives. For example, Li, Wang, and Zou (2017) presented a three-step one-pot synthesis of novel (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acids, highlighting the compound's role in creating new quinoline derivatives for medicinal chemistry (Li, Wang, & Zou, 2017).

Cytotoxic Activity and Anticancer Potential

Some studies have focused on the cytotoxic properties of quinoline derivatives. Deady et al. (2003) investigated carboxamide derivatives of benzo[b][1,6]naphthyridines, which include quinoline analogs, for their cytotoxic activity against various cancer cell lines, indicating potential applications in cancer therapy (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Antibacterial Activity

Raghavendra, Naik, and Sherigara (2006) explored the synthesis of thieno[2,3-b]quinoline-2-carboxylic acids and their alkyl esters, evaluating their antibacterial activity. This indicates the potential use of quinoline derivatives in the development of new antibacterial agents (Raghavendra, Naik, & Sherigara, 2006).

Molecular Docking and Fluorescent Probes

Bhatt, Agrawal, and Patel (2015) synthesized amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, conducting molecular docking studies to understand their mechanism of action as potential anticancer agents. This research underlines the role of quinoline derivatives in drug discovery and molecular biology (Bhatt, Agrawal, & Patel, 2015).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with “6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid” are not explicitly mentioned in the search results .

Future Directions

The future directions for “6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid” are not explicitly mentioned in the search results .

Properties

IUPAC Name

6-chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c1-10-3-5-13(11(2)7-10)17-9-15(18(21)22)14-8-12(19)4-6-16(14)20-17/h3-9H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYWORQSTPNLBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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